Methyl 3-hydroxy-5-methylbenzoate
Overview
Description
“Methyl 3-hydroxy-5-methylbenzoate” is a chemical compound . It is also known as "Methyl m-hydroxybenzoate" . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular formula of “Methyl 3-hydroxy-5-methylbenzoate” is C9H10O3 . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
“Methyl 3-hydroxy-5-methylbenzoate” has a molecular weight of 166.17400 . Other physical and chemical properties such as melting point, boiling point, and density are not clearly detailed in the available literature.Scientific Research Applications
Synthesis of Gefitinib
- Scientific Field : Pharmaceutical Engineering
- Application Summary : Methyl 3-hydroxy-4-methoxybenzoate is used as a starting material in the synthesis of Gefitinib , a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases . Gefitinib is used as an anticancer drug for the treatment of chemoresistant non-small cell lung cancer (NSCLC) patients .
- Methods of Application : The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions .
- Results or Outcomes : This novel synthetic route produced overall yields as high as 37.4% .
Environmentally Safe Insecticide
- Scientific Field : Agriculture
- Application Summary : Methyl benzoate, a relatively new botanical insecticide that occurs naturally as a metabolite in plants, has been shown to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests .
- Methods of Application : Methyl benzoate has several important modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
- Results or Outcomes : Methyl benzoate is considered a very promising candidate for use in integrated pest management under either greenhouse or field conditions .
Safety And Hazards
“Methyl 3-hydroxy-5-methylbenzoate” should be handled with care. It is advised to avoid breathing mist, gas or vapours, and avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition in case of a spill .
properties
IUPAC Name |
methyl 3-hydroxy-5-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUWDSBWYMQASI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558478 | |
Record name | Methyl 3-hydroxy-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-5-methylbenzoate | |
CAS RN |
2615-71-6 | |
Record name | Methyl 3-hydroxy-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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